molecular formula C20H21FN2O4 B3444046 1-(3,4-dimethoxybenzoyl)-4-(4-fluorobenzoyl)piperazine

1-(3,4-dimethoxybenzoyl)-4-(4-fluorobenzoyl)piperazine

Cat. No. B3444046
M. Wt: 372.4 g/mol
InChI Key: XPBLIGAVXPOMEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-dimethoxybenzoyl)-4-(4-fluorobenzoyl)piperazine, also known as DF-MDBP, is a psychoactive substance that belongs to the family of piperazine derivatives. It has gained popularity in recent years due to its potent effects on the central nervous system. DF-MDBP is a synthetic compound that has been synthesized using a variety of methods.

Mechanism of Action

1-(3,4-dimethoxybenzoyl)-4-(4-fluorobenzoyl)piperazine acts as a potent serotonin transporter inhibitor, which leads to an increase in serotonin levels in the brain. This increase in serotonin levels is thought to be responsible for the psychoactive effects of 1-(3,4-dimethoxybenzoyl)-4-(4-fluorobenzoyl)piperazine. 1-(3,4-dimethoxybenzoyl)-4-(4-fluorobenzoyl)piperazine also has an effect on dopamine and norepinephrine transporters, which may contribute to its overall effects on the central nervous system.
Biochemical and Physiological Effects
1-(3,4-dimethoxybenzoyl)-4-(4-fluorobenzoyl)piperazine has been shown to have a range of biochemical and physiological effects. It has been shown to increase levels of serotonin, dopamine, and norepinephrine in the brain. This increase in neurotransmitter levels can lead to a range of effects, including euphoria, increased sociability, and increased energy levels. 1-(3,4-dimethoxybenzoyl)-4-(4-fluorobenzoyl)piperazine has also been shown to have an effect on heart rate and blood pressure, which may contribute to its overall effects on the central nervous system.

Advantages and Limitations for Lab Experiments

1-(3,4-dimethoxybenzoyl)-4-(4-fluorobenzoyl)piperazine has several advantages and limitations for lab experiments. One advantage is its potent effects on the central nervous system, which make it a useful tool for studying the effects of piperazine derivatives on the brain and behavior. However, its psychoactive effects may also be a limitation, as they may confound the results of certain experiments. 1-(3,4-dimethoxybenzoyl)-4-(4-fluorobenzoyl)piperazine is also a synthetic compound, which may limit its usefulness in certain types of experiments.

Future Directions

1-(3,4-dimethoxybenzoyl)-4-(4-fluorobenzoyl)piperazine has the potential to be a useful tool for further research into the effects of piperazine derivatives on the brain and behavior. One future direction could be to study the long-term effects of 1-(3,4-dimethoxybenzoyl)-4-(4-fluorobenzoyl)piperazine on the brain and behavior. Another direction could be to study the effects of 1-(3,4-dimethoxybenzoyl)-4-(4-fluorobenzoyl)piperazine in combination with other psychoactive substances. Additionally, further research could be done to develop more effective and efficient synthesis methods for 1-(3,4-dimethoxybenzoyl)-4-(4-fluorobenzoyl)piperazine.

Scientific Research Applications

1-(3,4-dimethoxybenzoyl)-4-(4-fluorobenzoyl)piperazine has been the subject of several scientific studies due to its potent effects on the central nervous system. It has been used as a research tool to study the effects of piperazine derivatives on the brain and behavior. 1-(3,4-dimethoxybenzoyl)-4-(4-fluorobenzoyl)piperazine has been shown to have a high affinity for the serotonin transporter, which plays a crucial role in the regulation of mood and behavior. It has also been shown to have an effect on dopamine and norepinephrine transporters.

properties

IUPAC Name

[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-(4-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O4/c1-26-17-8-5-15(13-18(17)27-2)20(25)23-11-9-22(10-12-23)19(24)14-3-6-16(21)7-4-14/h3-8,13H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPBLIGAVXPOMEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C(=O)C3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,4-Dimethoxyphenyl){4-[(4-fluorophenyl)carbonyl]piperazin-1-yl}methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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